5-Fluoro-1-methyl-1H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-methyl-1H-indole-7-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and a carboxylic acid group at the 7th position on the indole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-1H-indole-7-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and methyl iodide.
Methylation: The 1st position of the indole ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Carboxylation: The 7th position is carboxylated using carbon dioxide under high pressure and temperature conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Fluoro-1-methyl-1H-indole-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Lacks the methyl and carboxylic acid groups.
1-Methylindole: Lacks the fluorine and carboxylic acid groups.
Indole-7-carboxylic acid: Lacks the fluorine and methyl groups.
Uniqueness
5-Fluoro-1-methyl-1H-indole-7-carboxylic acid is unique due to the presence of all three functional groups (fluorine, methyl, and carboxylic acid) on the indole ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
5-fluoro-1-methylindole-7-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-12-3-2-6-4-7(11)5-8(9(6)12)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
OKWLIUGMVBSNTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=CC(=C21)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.